molecular formula C21H19NO4S B14547573 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate CAS No. 61860-91-1

2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate

Cat. No.: B14547573
CAS No.: 61860-91-1
M. Wt: 381.4 g/mol
InChI Key: JAKFDRYZRKQJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate is an organic compound that belongs to the class of sulfonamides and esters. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring and an ester linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound can also participate in hydrogen bonding and other non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Similar structure but lacks the ester linkage.

    Phenyl 4-methylbenzoate: Contains the ester linkage but lacks the sulfonamide group.

    N-Phenyl-4-methylbenzenesulfonamide: Similar sulfonamide structure but different substitution pattern.

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate is unique due to the combination of both sulfonamide and ester functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

CAS No.

61860-91-1

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

[2-[(4-methylphenyl)sulfonylamino]phenyl] 4-methylbenzoate

InChI

InChI=1S/C21H19NO4S/c1-15-7-11-17(12-8-15)21(23)26-20-6-4-3-5-19(20)22-27(24,25)18-13-9-16(2)10-14-18/h3-14,22H,1-2H3

InChI Key

JAKFDRYZRKQJPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.